molecular formula C18H24N4O3S B10919938 N-[2-methyl-3-(5-methyl-1H-pyrazol-1-yl)propyl]-4-(2-oxopyrrolidin-1-yl)benzenesulfonamide

N-[2-methyl-3-(5-methyl-1H-pyrazol-1-yl)propyl]-4-(2-oxopyrrolidin-1-yl)benzenesulfonamide

Cat. No.: B10919938
M. Wt: 376.5 g/mol
InChI Key: RRPILRFUUGTNRC-UHFFFAOYSA-N
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Description

N~1~-[2-METHYL-3-(5-METHYL-1H-PYRAZOL-1-YL)PROPYL]-4-(2-OXO-1-PYRROLIDINYL)-1-BENZENESULFONAMIDE is a complex organic compound that belongs to the class of sulfonamides. This compound is characterized by the presence of a pyrazole ring, a pyrrolidinyl group, and a benzenesulfonamide moiety. It is of significant interest in medicinal chemistry due to its potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-[2-METHYL-3-(5-METHYL-1H-PYRAZOL-1-YL)PROPYL]-4-(2-OXO-1-PYRROLIDINYL)-1-BENZENESULFONAMIDE typically involves multi-step organic reactions. The process begins with the preparation of the pyrazole ring, followed by the introduction of the pyrrolidinyl group and the benzenesulfonamide moiety. Common reagents used in these reactions include hydrazines, aldehydes, and sulfonyl chlorides. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions or continuous flow processes. The choice of method depends on factors such as the desired scale of production, cost efficiency, and environmental considerations. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize yield and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

N~1~-[2-METHYL-3-(5-METHYL-1H-PYRAZOL-1-YL)PROPYL]-4-(2-OXO-1-PYRROLIDINYL)-1-BENZENESULFONAMIDE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonamide group to an amine.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and electrophiles like nitric acid or halogens. The reaction conditions vary depending on the desired transformation but often involve specific temperatures, solvents, and catalysts.

Major Products

The major products formed from these reactions depend on the specific type of reaction For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines

Scientific Research Applications

N~1~-[2-METHYL-3-(5-METHYL-1H-PYRAZOL-1-YL)PROPYL]-4-(2-OXO-1-PYRROLIDINYL)-1-BENZENESULFONAMIDE has a wide range of scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Investigated for its therapeutic potential in treating various diseases, such as cancer or bacterial infections.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N1-[2-METHYL-3-(5-METHYL-1H-PYRAZOL-1-YL)PROPYL]-4-(2-OXO-1-PYRROLIDINYL)-1-BENZENESULFONAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can disrupt normal cellular processes, leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • N~1~-[2-METHYL-3-(5-METHYL-1H-PYRAZOL-1-YL)PROPYL]-4-(2-OXO-1-PYRROLIDINYL)-1-BENZENESULFONAMIDE
  • N~1~-[2-METHYL-3-(5-METHYL-1H-PYRAZOL-1-YL)PROPYL]-4-(2-OXO-1-PYRROLIDINYL)-1-BENZENESULFONAMIDE

Uniqueness

The uniqueness of N1-[2-METHYL-3-(5-METHYL-1H-PYRAZOL-1-YL)PROPYL]-4-(2-OXO-1-PYRROLIDINYL)-1-BENZENESULFONAMIDE lies in its specific structural features, such as the combination of the pyrazole ring, pyrrolidinyl group, and benzenesulfonamide moiety. These features contribute to its distinct chemical properties and potential biological activities, making it a valuable compound for research and development.

Properties

Molecular Formula

C18H24N4O3S

Molecular Weight

376.5 g/mol

IUPAC Name

N-[2-methyl-3-(5-methylpyrazol-1-yl)propyl]-4-(2-oxopyrrolidin-1-yl)benzenesulfonamide

InChI

InChI=1S/C18H24N4O3S/c1-14(13-22-15(2)9-10-19-22)12-20-26(24,25)17-7-5-16(6-8-17)21-11-3-4-18(21)23/h5-10,14,20H,3-4,11-13H2,1-2H3

InChI Key

RRPILRFUUGTNRC-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=NN1CC(C)CNS(=O)(=O)C2=CC=C(C=C2)N3CCCC3=O

Origin of Product

United States

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